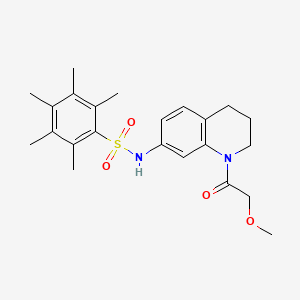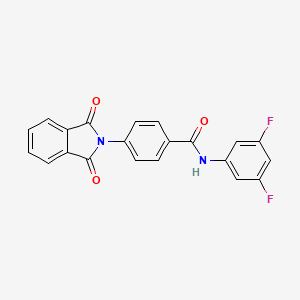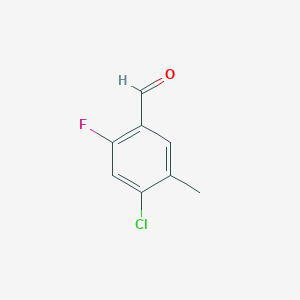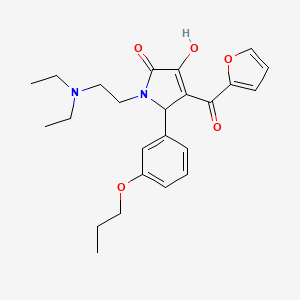![molecular formula C17H19N3O2 B2487036 1-(7,8-dihidropiridino[4,3-d]pirimidin-6(5H)-il)-2-(4-etoxi fenil)etanona CAS No. 1797636-63-5](/img/structure/B2487036.png)
1-(7,8-dihidropiridino[4,3-d]pirimidin-6(5H)-il)-2-(4-etoxi fenil)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone is a compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Aplicaciones Científicas De Investigación
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its phosphorylation . This inhibition is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound. The inhibition of EGFR phosphorylation disrupts the normal signaling pathways of the cell, leading to changes in cell function.
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways regulate various cellular processes, including proliferation, differentiation, and survival. By inhibiting EGFR phosphorylation, the compound disrupts these pathways, potentially leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
The compound’s efficacy against cancer cell lines suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in the down-regulation of EGFR expression and inhibition of EGFR phosphorylation . This can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that overexpress EGFR.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common approach is to use 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a starting material, which undergoes various chemical transformations to yield the desired compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Análisis De Reacciones Químicas
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one: Another compound in the pyrido[4,3-d]pyrimidine class with similar structural features.
7,8-dihydropyrido[3,4-d]pyrimidin-6(5H)-one: A related compound with different substitution patterns.
Uniqueness
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-15-5-3-13(4-6-15)9-17(21)20-8-7-16-14(11-20)10-18-12-19-16/h3-6,10,12H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJQPGFTRBFLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)



![2-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2486969.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)
